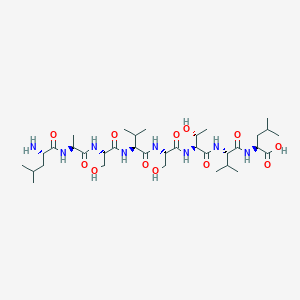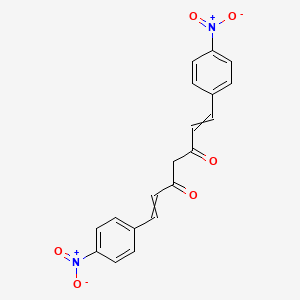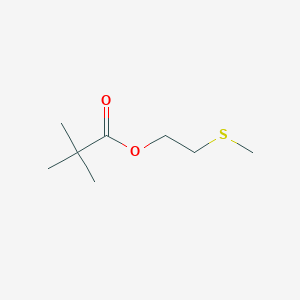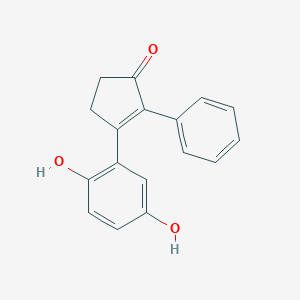
2,5,8,11,14,17,20,23-Octaoxahentriacontan-31-oic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2,5,8,11,14,17,20,23-Octaoxahentriacontan-31-oic acid is a complex organic compound characterized by its long chain of carbon atoms interspersed with oxygen atoms. This compound is part of the polyethylene glycol (PEG) family, which is known for its versatility and wide range of applications in various fields, including chemistry, biology, and medicine.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2,5,8,11,14,17,20,23-Octaoxahentriacontan-31-oic acid typically involves the polymerization of ethylene oxide followed by the introduction of a carboxylic acid group at the terminal end. The reaction conditions often include the use of catalysts such as potassium hydroxide or sodium hydroxide to facilitate the polymerization process. The reaction is carried out under controlled temperature and pressure to ensure the desired molecular weight and structure of the compound.
Industrial Production Methods
In industrial settings, the production of this compound is achieved through large-scale polymerization reactors These reactors allow for precise control over the reaction conditions, ensuring consistent quality and yield
Análisis De Reacciones Químicas
Types of Reactions
2,5,8,11,14,17,20,23-Octaoxahentriacontan-31-oic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding aldehydes or ketones.
Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol.
Substitution: The compound can participate in nucleophilic substitution reactions, where the carboxylic acid group is replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Reagents like thionyl chloride or phosphorus tribromide are employed for substitution reactions.
Major Products
Oxidation: Aldehydes or ketones.
Reduction: Alcohols.
Substitution: Various substituted derivatives depending on the reagent used.
Aplicaciones Científicas De Investigación
2,5,8,11,14,17,20,23-Octaoxahentriacontan-31-oic acid has numerous applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Employed in the modification of biomolecules to enhance their solubility and stability.
Medicine: Utilized in drug delivery systems to improve the bioavailability and controlled release of therapeutic agents.
Industry: Applied in the formulation of cosmetics, lubricants, and surfactants due to its amphiphilic nature.
Mecanismo De Acción
The mechanism of action of 2,5,8,11,14,17,20,23-Octaoxahentriacontan-31-oic acid involves its ability to interact with various molecular targets through hydrogen bonding, hydrophobic interactions, and van der Waals forces. These interactions facilitate the compound’s role in drug delivery by enhancing the solubility and stability of therapeutic agents, allowing for more efficient transport across biological membranes.
Comparación Con Compuestos Similares
Similar Compounds
- 2,5,8,11,14,17,20,23-Octaoxapentacosan-25-oic acid
- 2,5,8,11,14,17,20,23-Octaoxahexacosan-26-oic acid
- 2,5,8,11,14,17,20,23,26,29,32,35,38-Tridecaoxatetracontan-40-ol
Uniqueness
2,5,8,11,14,17,20,23-Octaoxahentriacontan-31-oic acid is unique due to its specific molecular structure, which provides a balance between hydrophilic and hydrophobic properties. This balance makes it particularly effective in applications requiring amphiphilic characteristics, such as drug delivery and surfactant formulations.
Propiedades
Número CAS |
477775-65-8 |
|---|---|
Fórmula molecular |
C23H46O10 |
Peso molecular |
482.6 g/mol |
Nombre IUPAC |
8-[2-[2-[2-[2-[2-[2-(2-methoxyethoxy)ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]octanoic acid |
InChI |
InChI=1S/C23H46O10/c1-26-9-10-28-13-14-30-17-18-32-21-22-33-20-19-31-16-15-29-12-11-27-8-6-4-2-3-5-7-23(24)25/h2-22H2,1H3,(H,24,25) |
Clave InChI |
GGAXTNZVQTUCDP-UHFFFAOYSA-N |
SMILES canónico |
COCCOCCOCCOCCOCCOCCOCCOCCCCCCCC(=O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![6-(4-Methyl-1,4-dihydro-2H-imidazo[4,5-b]pyridin-2-ylidene)cyclohexa-2,4-dien-1-one](/img/structure/B14231771.png)
![3,3-Diethoxy-1-[4-(morpholin-4-yl)phenyl]propane-1,2-dione](/img/structure/B14231782.png)


![Benzamide, N,N-dimethyl-2-[(4-methyl-2-nitrophenyl)thio]-](/img/structure/B14231799.png)

![8-Oxabicyclo[3.2.1]octa-3,6-dien-2-one, 3,4-dibromo-, (1S,5R)-](/img/structure/B14231808.png)
![N-[4-(1-Aminoethyl)-2-chlorophenyl]methanesulfonamide](/img/structure/B14231813.png)

![5-(But-3-en-1-yl)-1,3-difluoro-2-[(4-fluorophenyl)ethynyl]benzene](/img/structure/B14231838.png)


![[(2S,6R)-6-(3-Nitro-1H-pyrrol-1-yl)morpholin-2-yl]methanol](/img/structure/B14231868.png)

